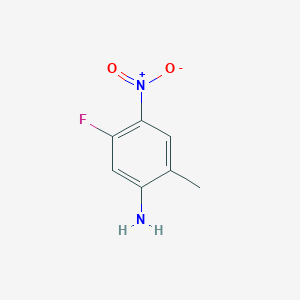

5-Fluoro-2-methyl-4-nitroaniline

描述

Contextualization of 5-Fluoro-2-methyl-4-nitroaniline within the Broader Class of Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of at least one nitro group (NO₂) attached to an aromatic ring, are fundamental building blocks in organic synthesis. Their utility spans the creation of dyes, explosives, and pharmaceuticals. nih.gov The electronic properties of the nitro group, a strong electron-withdrawing group, significantly influence the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.

This compound is a member of the nitroaniline family, which are derivatives of aniline (B41778) containing a nitro group. wikipedia.org Specifically, it belongs to the subgroup of fluorinated nitroanilines. The presence of the fluorine atom, a methyl group, and a nitro group on the aniline backbone creates a unique electronic and steric environment, setting it apart from simpler nitroaromatics. The strategic placement of these substituents dictates the compound's chemical behavior and potential applications. For instance, 2-Methyl-4-nitroaniline (B30703) has been utilized in the preparation of aligned nanofibers and as a precursor in the synthesis of other complex molecules. chemicalbook.comsigmaaldrich.com The addition of a fluorine atom, as seen in this compound, is expected to further modify its properties, a concept that is a driving force in modern chemical research.

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Biological Activity

The introduction of fluorine into aromatic systems has profound effects on a molecule's chemical reactivity and biological activity. numberanalytics.comtandfonline.com Fluorine is the most electronegative element, and its presence can drastically alter the electron distribution within a molecule. tandfonline.com This can lead to changes in acidity (pKa), dipole moment, and the reactivity of nearby functional groups. tandfonline.comnih.gov The substitution of hydrogen with fluorine can also increase the stability of the C-F bond compared to a C-H bond, rendering the molecule more resistant to metabolic degradation. tandfonline.com

In the context of medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. mdpi.com It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. tandfonline.commdpi.com For example, the presence of a fluorine atom can increase the potency of certain antibacterial agents by improving their ability to penetrate bacterial cells and bind to their target enzymes. tandfonline.com The steric effects of fluorine, although minimal due to its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), can influence the conformation of a molecule, which in turn can affect its biological activity. tandfonline.com

Overview of Aniline Derivatives in Organic Synthesis and Medicinal Chemistry

Aniline and its derivatives are a cornerstone of the chemical industry and are indispensable in organic synthesis and medicinal chemistry. wikipedia.orgsci-hub.se They serve as versatile starting materials for a vast array of products, including dyes, pigments, polymers, and pharmaceuticals. wikipedia.orgontosight.ai The amino group (-NH₂) in aniline derivatives is highly reactive and can participate in a wide range of chemical transformations, such as alkylation, acylation, and diazotization. ontosight.aigneechem.com

In medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents. nih.gov Aniline derivatives are found in drugs with diverse activities, including analgesics like paracetamol, which is prepared from aniline. wikipedia.org The ability to easily modify the aniline ring with various functional groups allows for the fine-tuning of a molecule's pharmacological profile. nih.gov The synthesis of complex aniline derivatives often involves multi-step reactions to introduce desired substituents and build molecular complexity. ontosight.ainih.gov

Research Landscape and Future Directions for this compound

The research landscape for this compound and related fluorinated nitroanilines is situated at the intersection of several key areas of chemical research, including organofluorine chemistry, materials science, and medicinal chemistry. While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its constituent parts suggest significant potential. The market for related compounds like 2-Fluoro-4-nitroaniline indicates commercial interest in this class of molecules. prof-research.com

Future research on this compound is likely to focus on several key areas:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary objective. This includes exploring novel fluorination and nitration techniques. askiitians.comgoogle.comgoogle.com

Materials Science: Investigating the use of this compound as a precursor for high-performance polymers, dyes, and pigments. The presence of the polar nitro and amino groups, along with the fluorine atom, could lead to materials with unique optical and electronic properties.

Medicinal Chemistry: Exploring the potential of this compound as a scaffold for the development of new therapeutic agents. Its structural similarity to other biologically active nitroaromatics suggests it could be a valuable starting point for drug discovery programs. gneechem.com

Computational Studies: Utilizing computational chemistry to predict the properties and reactivity of this compound, guiding experimental efforts and providing a deeper understanding of its behavior at the molecular level.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 633327-50-1 | achemblock.comchemuniverse.com |

| Molecular Formula | C₇H₇FN₂O₂ | achemblock.comchemuniverse.com |

| Molecular Weight | 170.14 g/mol | achemblock.comchemuniverse.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CC1=CC(N+[O-])=C(F)C=C1N | achemblock.com |

| Purity | 95% - 97% | achemblock.comchemuniverse.com |

Table of Related Compounds and their Significance

| Compound Name | Significance |

|---|---|

| 2-Methyl-4-nitroaniline | Used in preparing nanofibers and as a starting material for other syntheses. chemicalbook.comsigmaaldrich.com |

| 2-Fluoro-4-nitroaniline | A related fluorinated nitroaniline with commercial interest. prof-research.com |

| 4-Fluoro-2-methyl-5-nitroaniline | An isomer with potential applications in various chemical syntheses. nih.gov |

| 2-Bromo-5-fluoro-4-nitroaniline | An intermediate in organic synthesis, highlighting the utility of halogenated nitroanilines. google.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRYLRYVZYEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630218 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-50-1 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methyl 4 Nitroaniline

Established Synthetic Routes and Reaction Mechanisms

The primary routes for synthesizing the target compound involve direct functionalization of aniline (B41778) precursors or the formation of a C-N bond on a pre-functionalized aromatic ring.

A principal method for synthesizing compounds of this class is the electrophilic nitration of a fluorinated aniline precursor. The directing effects of the amino, fluoro, and methyl groups on the aromatic ring are crucial for determining the position of the incoming nitro group. While a direct synthesis for 5-fluoro-2-methyl-4-nitroaniline is not extensively detailed, the nitration of a closely related isomer, 2-fluoro-4-methylaniline, provides a well-documented and analogous reaction pathway.

In this process, the precursor 2-fluoro-4-methylaniline is slowly added to concentrated sulfuric acid while being cooled on ice. This results in the formation of an anilinium salt solution. A nitrating mixture, prepared by carefully adding nitric acid to sulfuric acid, is then added dropwise to the cooled aniline solution. The temperature is strictly controlled to remain below -5 °C to prevent side reactions. Upon completion, the reaction mixture is poured into ice water and basified, causing the product to precipitate. This method has been reported to yield the pure product, 2-fluoro-4-methyl-5-nitroaniline, as a yellow solid with a high yield of 96%.

A common strategy in the nitration of anilines involves the protection of the highly activating amino group to prevent oxidation and control regioselectivity. The amino group can be converted to an acetamide, which is less activating and directs nitration primarily to the para position. Following the nitration step, the protecting acetyl group is removed by hydrolysis to yield the final nitroaniline product google.com.

Table 1: Reaction Conditions for the Nitration of 2-Fluoro-4-methylaniline

| Parameter | Value |

|---|---|

| Precursor | 2-fluoro-4-methylaniline |

| Reagents | H₂SO₄, 68-70% HNO₃ |

| Reaction Temperature | -10 °C to -5 °C |

| Reaction Time | 3 hours |

| Yield | 96% |

The formation of the amine group through a carbon-nitrogen (C-N) bond formation reaction represents another synthetic strategy. This typically involves the nucleophilic aromatic substitution of a suitable leaving group (such as a halogen) on the aromatic ring by an amine source, like ammonia. For instance, the synthesis of related nitroanilines has been achieved by reacting chloronitrobenzenes with ammonia at elevated temperatures and pressures. This approach, known as amination, directly introduces the amino group onto the nitro-aromatic scaffold. While a specific example for this compound is not detailed in the available literature, the principle is widely applied in industrial synthesis.

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example, offering a versatile method for coupling aryl halides or triflates with a wide range of amines. This reaction is characterized by its high efficiency and functional group tolerance.

A plausible, though not explicitly documented, route to this compound could involve the palladium-catalyzed amination of a suitable precursor, such as 1-bromo-4-fluoro-2-methyl-5-nitrobenzene. Research on other complex molecules, such as estrone derivatives, has demonstrated successful Buchwald-Hartwig amination at C-2 or C-4 of the aromatic ring using a Pd(OAc)₂ catalyst with a specialized phosphine ligand like X-Phos beilstein-journals.org. This established methodology suggests that a similar approach could be effectively applied to synthesize the target compound from an appropriately halogenated precursor.

Precursor Synthesis and Optimization

The compound 4-Fluoro-1-methyl-2-nitrobenzene is a key precursor that could, in theory, be reduced to form the corresponding aniline for subsequent nitration or be used in amination reactions. It is synthesized via the nitration of 4-fluorotoluene. The regioselectivity of this reaction is influenced by the directing effects of the methyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups.

However, studies on the nitration of 4-fluorotoluene using solid acid catalysts have shown that side-chain nitration to form 4-fluoro-α-nitrotoluene is the predominant pathway, rather than the desired ring nitration researchgate.net. This is because the positions ortho to the methyl group are sterically hindered, and the para positions for both groups are already occupied. Consequently, traditional nitration methods using a mixture of nitric acid and sulfuric acid are more likely to be employed to achieve ring nitration, though this may require careful optimization of reaction conditions to favor the desired 2-nitro isomer over other potential products.

2-Amino-5-fluorophenol serves as a potential intermediate in multi-step synthetic pathways. One documented method for its preparation involves the reaction of 2,4-difluoroaniline with potassium hydroxide in water guidechem.com. The reaction mixture is heated, and the temperature is maintained at 50-80°C for approximately 4-5 hours. Following the reaction, hydrochloric acid is added, and the product is isolated via steam distillation guidechem.com.

Another synthetic route to a related compound, 2-amino-5-fluorobenzoic acid, starts from 4-fluoroaniline. This process involves condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. The final product is obtained through oxidation of the dione intermediate with hydrogen peroxide under alkaline conditions google.com.

Table 2: Synthesis of 2-Amino-5-fluorophenol

| Parameter | Value |

|---|---|

| Starting Material | 2,4-difluoroaniline |

| Reagents | Potassium hydroxide, Water, Hydrochloric acid |

| Reaction Temperature | 50-80 °C |

| Reaction Time | 4-5 hours |

| Isolation Method | Steam Distillation |

Nitrating Mixed Acid Preparation for Selective Reactions

The most common method for the nitration of aromatic compounds is the use of a "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. askfilo.com

The preparation and composition of this mixed acid are critical for achieving selective nitration and high yields, while minimizing the formation of unwanted isomers and byproducts. For the nitration of activated rings like substituted anilines, precise control over reaction conditions is paramount.

A typical laboratory preparation involves the careful, slow addition of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath to manage the exothermic heat of mixing. chemicalbook.com The ratio of sulfuric acid to nitric acid and the presence of water can significantly influence the reaction's outcome. For instance, in the nitration of p-fluoroaniline, using anhydrous conditions with a specific molar ratio of reactants is crucial for maximizing the yield of the desired product. google.com A patent describes that nitration can be performed in a solvent comprising a C₁-C₆ alkyl ester of a C₁-C₄ carboxylic acid, which can improve selectivity. google.com

Key parameters for the selective nitration of a precursor like 4-fluoro-2-methylaniline are detailed in the table below, based on analogous reactions.

| Parameter | Condition | Rationale | Source |

| Nitrating Agent | Solution of HNO₃ in H₂SO₄ | Generates the active electrophile, the nitronium ion (NO₂⁺). | chemicalbook.comgoogle.com |

| Temperature | -10 °C to -5 °C | Low temperatures are essential to control the highly exothermic reaction, prevent over-nitration, and enhance regioselectivity. | chemicalbook.com |

| Addition Rate | Slow, dropwise addition of mixed acid | Maintains low temperature and prevents localized overheating, which can lead to side reactions. | chemicalbook.com |

| Reaction Time | ~3 hours | Sufficient time for the reaction to proceed to completion at low temperatures. | chemicalbook.com |

| Work-up | Quenching on ice, followed by careful basification | Neutralizes the strong acid and precipitates the product. | chemicalbook.com |

Following these controlled conditions in a related synthesis of 2-fluoro-4-methyl-5-nitroaniline from 2-fluoro-4-methylaniline resulted in a 96% yield, demonstrating the efficacy of a well-prepared nitrating mixture for selective reactions. chemicalbook.com

Advanced Synthetic Strategies

Beyond traditional batch methods using mixed acid, advanced strategies are being explored to improve the synthesis of nitroaromatic compounds, focusing on selectivity, safety, and sustainability.

Stereoselectivity: The concept of stereoselectivity is not applicable to the synthesis of this compound. The molecule is achiral, meaning it does not have a non-superimposable mirror image, as it contains no stereocenters. Therefore, its synthesis does not produce stereoisomers, and considerations for controlling stereochemistry are irrelevant.

Regioselectivity: This is the most critical aspect of the synthesis. The goal is to introduce the nitro group specifically at the C4 position of the 4-fluoro-2-methylaniline precursor. The regiochemical outcome is governed by the electronic and steric effects of the substituents already on the aromatic ring: the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups.

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

Methyl Group (-CH₃): An activating, ortho-, para-directing group.

Fluoro Group (-F): A deactivating, ortho-, para-directing group.

In the nitration of 4-fluoro-2-methylaniline, the positions ortho and para to the strongly activating amino group are favored. The C4 position is already occupied by the fluorine atom. The positions ortho to the amino group are C3 and C5. The C5 position is also para to the methyl group, making it highly activated. The C3 position is ortho to both the methyl and fluoro groups. The nitration is expected to occur at the C5 position, yielding the desired this compound.

To further control regioselectivity and prevent side reactions such as oxidation of the aniline, the amino group can be protected, for instance, as an acetamide. A patent for a related synthesis describes protecting the amino group of 2-bromo-5-fluoroaniline before nitration to ensure the reaction occurs at the desired position. google.com This temporarily reduces the activating effect of the amino group and prevents it from being oxidized by the strong nitrating mixture.

Green chemistry principles aim to make chemical processes more environmentally benign. unibo.it For a synthesis involving hazardous nitration, these approaches are particularly important. mdpi.com

Safer Solvents: Traditional nitrations may use halogenated solvents like dichloromethane. google.com Green chemistry encourages the use of safer alternatives or even water, where feasible. mdpi.com Research into nitration processes in alkyl ester solvents has shown promise for improved selectivity. google.com

Catalysis: While nitration with mixed acid is catalytic in sulfuric acid, alternative catalytic systems are an area of interest. Solid acid catalysts could potentially replace sulfuric acid, simplifying work-up and reducing acid waste.

Atom Economy: The reaction itself has a good atom economy, but the large excess of sulfuric acid used in traditional methods generates significant waste. Processes that use less acid or allow for its recycling are considered greener.

Energy Efficiency: Performing reactions at ambient temperature instead of requiring significant cooling would reduce energy consumption. However, the exothermic nature of nitration often makes low temperatures a safety necessity. Flow chemistry offers a route to manage this exothermicity more efficiently.

Flow chemistry, or continuous processing, is an advanced technique that offers significant advantages for hazardous reactions like nitration. nih.gov Instead of mixing large quantities of reagents in a single batch reactor, small streams of reactants are continuously mixed and reacted in a microreactor or a coiled tube. nih.govbeilstein-journals.org

This approach provides several key benefits for the synthesis of compounds like this compound:

Enhanced Safety: The small reaction volume at any given time dramatically reduces the risks associated with the highly exothermic nature of nitration and the handling of potentially explosive intermediates. nih.govuliege.be

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient removal of heat, enabling precise temperature control that is difficult to achieve in large batch reactors. nih.gov This prevents thermal runaways and reduces the formation of byproducts.

Improved Reproducibility and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and often higher yields. uliege.be

Facilitated Scale-up: Increasing production capacity is achieved by running the flow reactor for a longer period or by using multiple reactors in parallel ("numbering-up"), which is often safer and more straightforward than scaling up a batch process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationbldpharm.com

NMR spectroscopy is the cornerstone for the structural elucidation of 5-Fluoro-2-methyl-4-nitroaniline. The distinct electronic environments created by the amino, methyl, nitro, and fluoro substituents result in a unique set of signals and coupling patterns for each type of nucleus, allowing for an unambiguous assignment of the molecular structure. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles and data from structurally similar compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine protons, the aromatic protons, and the methyl protons.

Aromatic Protons : The molecule has two protons on the aromatic ring, at positions C3 and C6. The proton at C6 is adjacent to the amino group and ortho to the methyl group. The proton at C3 is positioned between the fluorine and nitro groups. The strong electron-withdrawing nature of the nitro group and the fluorine atom will significantly deshield the C3-H proton, shifting it downfield. Conversely, the electron-donating amino group will shield the C6-H proton, moving it upfield. Therefore, two distinct signals are expected in the aromatic region (typically 6.0-8.5 ppm). The C3-H proton is anticipated to appear at a higher chemical shift (further downfield) than the C6-H proton. Furthermore, the C3-H signal will likely appear as a doublet due to coupling with the adjacent fluorine atom (³J-HF), and the C6-H signal will likely be a singlet, or show very fine splitting from long-range couplings.

Amine Protons (-NH₂) : The two protons of the primary amine group will give rise to a signal whose chemical shift is variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org This signal is typically broad and would be expected in the range of 3.5-6.0 ppm. In the structurally related 2-Methyl-4-nitroaniline (B30703), this peak appears around 6.49 ppm in DMSO-d₆. chemicalbook.com

Methyl Protons (-CH₃) : The methyl group attached to the aromatic ring (C2) is expected to produce a sharp singlet in the upfield region of the spectrum, typically around 2.1-2.5 ppm. chemicalbook.com The ortho amino group would have a slight shielding effect on this signal.

A summary of predicted ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound This is an interactive data table. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C3-H | ~7.5 - 8.2 | Doublet (d) | ³J-HF ≈ 8-10 |

| C6-H | ~6.5 - 7.0 | Singlet (s) | N/A |

| -NH₂ | ~3.5 - 6.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the nature of the attached substituent and its position on the ring.

Substituted Carbons : The carbons directly bonded to the substituents (C1, C2, C4, C5) will have their chemical shifts significantly altered.

C1 (-NH₂) : The carbon attached to the amino group is expected to be shielded and appear around 145-155 ppm.

C2 (-CH₃) : This carbon will be shifted downfield by the attached methyl group but influenced by the adjacent amino group, likely appearing in the 115-125 ppm range.

C4 (-NO₂) : The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded, appearing far downfield, likely in the range of 140-150 ppm.

C5 (-F) : This carbon will show a very large downfield shift due to the direct attachment of the electronegative fluorine atom and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large (240-260 Hz). Its chemical shift is predicted to be in the 150-160 ppm range.

Unsubstituted Carbons (C3, C6) : The chemical shifts of these carbons are affected by adjacent and para substituents and will also exhibit coupling to fluorine.

C3 : Located between the nitro and fluoro groups, this carbon will be deshielded and show coupling to the fluorine atom (²J-CF, ~20-25 Hz).

C6 : Situated between the amino and methyl groups, this carbon will be more shielded and will also show coupling to the fluorine atom (³J-CF, ~5-10 Hz).

Methyl Carbon (-CH₃) : The methyl carbon signal will appear at a characteristic upfield position, typically between 15-20 ppm.

A summary of predicted ¹³C NMR chemical shifts is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound This is an interactive data table. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| C1-NH₂ | 145 - 155 | Doublet (d) | ⁴J-CF ≈ 1-3 |

| C2-CH₃ | 115 - 125 | Doublet (d) | ³J-CF ≈ 5-10 |

| C3 | 110 - 120 | Doublet (d) | ²J-CF ≈ 20-25 |

| C4-NO₂ | 140 - 150 | Doublet (d) | ²J-CF ≈ 20-25 |

| C5-F | 150 - 160 | Doublet (d) | ¹J-CF ≈ 240-260 |

| C6 | 118 - 128 | Doublet (d) | ³J-CF ≈ 5-10 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment provided by the other substituents on the aromatic ring. The presence of the ortho-nitro group, a strong electron-withdrawing group, is expected to deshield the fluorine nucleus, shifting its resonance downfield relative to fluorobenzene. In contrast, the para-amino group, an electron-donating group, would cause an upfield shift. The combination of these effects determines the final chemical shift. In similar fluoroaromatic compounds, ¹⁹F chemical shifts can be predicted with reasonable accuracy using computational methods. nih.gov The signal for the fluorine atom in this compound would likely appear as a multiplet due to couplings with the aromatic protons, particularly the ortho proton at C6 (³J-FH) and the meta proton at C3 (⁴J-FH).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific. These techniques are particularly useful for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

N-H Vibrations : Primary amines show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The higher frequency band corresponds to the asymmetric stretching mode (νas), and the lower frequency band to the symmetric stretching mode (νs). For nitroanilines, these bands are typically observed around 3480 and 3360 cm⁻¹, respectively. nih.gov An N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

NO₂ Vibrations : The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. nih.gov The electron-donating amino group tends to lower the frequency of these vibrations.

C-F Vibration : A strong absorption band due to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

CH₃ Vibrations : The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A summary of predicted key IR absorption bands is presented in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3480 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3360 | Medium |

| Aromatic C-H Stretch | Ar-H | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | -CH₃ | <3000 | Weak-Medium |

| N-H Bend | -NH₂ | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | Strong |

In the solid state, nitroanilines typically form intermolecular hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule. nih.gov This interaction involves the amine protons acting as hydrogen bond donors and the oxygen atoms of the nitro group acting as acceptors. The formation of these hydrogen bonds has a noticeable effect on the IR spectrum. Specifically, the N-H stretching frequencies are shifted to lower wavenumbers (a bathochromic or red shift) compared to their values in a dilute solution in a non-polar solvent where such interactions are minimal. nih.gov The magnitude of this shift is indicative of the strength of the hydrogen bond. In addition to intermolecular hydrogen bonding, the potential for a weak intramolecular hydrogen bond between the amino group (-NH₂) and the ortho fluorine atom (-F) could exist, though this is generally a weaker interaction compared to the N-H···O=N bond. A detailed analysis of the N-H stretching region in both solid-state and solution-phase IR spectra would be required to fully characterize the hydrogen bonding network.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of nitroaromatic compounds in mass spectrometry is influenced by the substituents on the aromatic ring. nih.govyoutube.comnih.gov Common fragmentation pathways for such compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (NO, 30 Da). youtube.comnih.gov The presence of the methyl and fluoro groups would also direct the fragmentation, potentially leading to the loss of a methyl radical (CH3, 15 Da) or other characteristic fragments. A detailed analysis of the mass spectrum would be required to propose a definitive fragmentation scheme.

High-resolution mass spectrometry would provide the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While specific data for this compound is unavailable, studies on related substituted nitroanilines reveal common structural features. researchgate.net For instance, the crystal structure of an isomer, 2-fluoro-5-nitroaniline, has been reported, providing insights into how a fluoro and nitro group can influence the molecular geometry and crystal packing. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the nitro group (-NO2) and the fluorine atom can act as hydrogen bond acceptors. These interactions would play a significant role in the supramolecular architecture of the crystal.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, orbital energies, and various spectroscopic features. Studies on related nitroaniline derivatives provide a framework for understanding the computational analysis of 5-Fluoro-2-methyl-4-nitroaniline. For instance, research on o- and p-nitroaniline derivatives has demonstrated the utility of DFT in analyzing hydrogen bonding and aromatic interactions, which are also present in this compound. acs.orgresearchgate.net

Geometry Optimization and Molecular Conformations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

A theoretical geometry optimization of this compound would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization effects.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.

A detailed computational study on the isomers 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA) using DFT (B3LYP) and Hartree-Fock (HF) methods provides insight into what can be expected for this compound. researchgate.net For these isomers, the HOMO-LUMO energy gaps were calculated to be significant, suggesting high kinetic stability. researchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5-nitro-2-fluoroaniline (5N2FA) | DFT/B3LYP | - | - | 3.874 |

| 5-nitro-2-fluoroaniline (5N2FA) | HF | - | - | 8.248 |

| 2-nitro-5-fluoroaniline (2N5FA) | DFT/B3LYP | - | - | 3.979 |

| 2-nitro-5-fluoroaniline (2N5FA) | HF | - | - | 8.176 |

Table 1: Calculated HOMO-LUMO energy gaps for fluoroaniline (B8554772) isomers. Data sourced from a study on fluoroaniline isomers. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing nitro group. The energy gap would provide a measure of the molecule's charge transfer characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).

In a study of fluoroaniline isomers, MEP analysis was employed to identify reactive sites. researchgate.net For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Vibrational Spectroscopy (IR): Theoretical calculations of vibrational frequencies (Infrared and Raman) can aid in the assignment of experimental spectra. For related fluoroaniline isomers, DFT calculations have been used to assign the vibrational modes, such as the C-N deformation modes. researchgate.net For this compound, the characteristic stretching frequencies of the N-H, C-H, C-F, and N-O bonds could be calculated and compared with experimental FT-IR spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions, likely dominated by π → π* and n → π* transitions involving the aromatic ring and the nitro and amino groups.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

Conformational Dynamics and Stability in Various Environments

MD simulations could be used to explore the conformational landscape of this compound. This would involve simulating the molecule's movements and the rotation around its single bonds (e.g., the C-N bond of the amino group and the C-C bond of the methyl group) over a period of time. Such simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be performed in different solvent environments to understand how the molecule's conformation and stability are influenced by the surrounding medium. For example, simulating this compound in water versus a non-polar solvent would shed light on the role of intermolecular hydrogen bonding and other solvent effects on its structure and dynamics. While no specific MD simulation studies were found for this compound in the reviewed literature, this computational technique remains a powerful tool for future investigations into its dynamic behavior.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, such calculations could be employed to investigate various chemical transformations. For instance, the nitration of 2-fluoro-5-methylaniline (B1296174) to form the target compound could be modeled to understand the regioselectivity of the reaction, which is influenced by the directing effects of the amino, methyl, and fluoro substituents.

Mechanistic studies would typically involve:

Transition State Searching: Identifying the transition state structures for key reaction steps.

Energy Profiling: Calculating the activation energies and reaction enthalpies to determine the feasibility and kinetics of different reaction pathways.

Analysis of Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Although specific mechanistic studies on the formation or reactions of this compound are not present in the surveyed literature, studies on the nitration of related toluidines have shown that the product distribution is a complex interplay of electronic and steric effects.

Structure-Property Relationship Studies through Computational Models

Computational models are invaluable for establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these models could predict a range of physicochemical and electronic properties.

Table 1: Theoretical Computational Parameters for Structure-Property Analysis of this compound

| Parameter | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, and dihedral angles of the optimized ground state structure. |

| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | Dipole moment, polarizability, HOMO-LUMO energy gap, and simulated UV-Vis absorption spectra. |

| Vibrational Frequencies | DFT | Calculated infrared and Raman spectra, which can be compared with experimental data for structural confirmation. |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into intermolecular interactions. |

While detailed computational data for this compound is not available, studies on analogous molecules like 5-nitro-2-fluoroaniline have utilized these methods to explore their properties. For example, DFT calculations on fluoroaniline isomers have been used to determine their HOMO-LUMO energy gaps and dipole moments, which are crucial for understanding their reactivity and potential as nonlinear optical materials. achemblock.com Such studies highlight the potential of computational chemistry to characterize and predict the behavior of this compound, should such research be undertaken in the future.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group (-NH₂) is a versatile functional handle, readily participating in a range of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation

The amino group of 5-fluoro-2-methyl-4-nitroaniline can be readily acylated or sulfonylated. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of the corresponding amide. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis, often employed to protect the amino group during subsequent reaction steps or to introduce specific functionalities that modulate the compound's properties. For instance, protecting the amino group as an amide is a common strategy before performing nitration on other aniline (B41778) derivatives to control the reaction's regioselectivity and prevent oxidation of the amino group. google.com

Diazotization and Coupling Reactions

The primary aromatic amino group is amenable to diazotization. In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), this compound can be converted into a highly reactive diazonium salt. This intermediate is generally not isolated and is used directly in subsequent reactions.

Diazonium salts are valuable synthetic precursors that can undergo a variety of transformations, including:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br), cyanide (CN), or hydroxyl (OH) groups, often mediated by copper(I) salts. acs.org

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds. gneechem.com This reaction is the basis for the synthesis of many azo dyes. The amino group in the related compound 5-chloro-2-methyl-4-nitroaniline (B81961) is known to undergo diazotization and coupling to produce azo dyes. gneechem.com

Table 1: Potential Diazotization-Based Transformations

| Reagent(s) | Product Type | Description |

|---|---|---|

| NaNO₂, HCl (0-5 °C) | Diazonium Salt | Formation of the reactive diazonium intermediate. |

| Diazonium Salt, CuCl/HCl | Aryl Chloride | Replacement of the diazonium group with chlorine. |

| Diazonium Salt, CuBr/HBr | Aryl Bromide | Replacement of the diazonium group with bromine. |

| Diazonium Salt, KCN/CuCN | Aryl Nitrile | Replacement of the diazonium group with a cyano group. |

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group of this compound with an aldehyde or a ketone leads to the formation of an imine, commonly known as a Schiff base. nih.gov This reaction typically proceeds with the elimination of a water molecule and is often catalyzed by an acid or a base. fud.edu.ngisca.in Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N). nih.govisca.in The formation of these compounds is a reversible reaction, often driven to completion by removing water from the reaction mixture. fud.edu.ng Schiff bases are important ligands in coordination chemistry and are used as intermediates in the synthesis of various biologically active compounds. nih.govfud.edu.ng

Reactions Involving the Nitro Group

The electron-withdrawing nitro group (-NO₂) strongly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to Amino Derivatives

The most common and synthetically useful reaction involving the nitro group is its reduction to a primary amino group (-NH₂). sci-hub.st The reduction of the nitro group in this compound would yield 5-fluoro-2-methylbenzene-1,4-diamine. This transformation is a key step in the synthesis of many pharmaceuticals and dyes. A wide array of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. sci-hub.st

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Notes |

|---|---|---|

| H₂ gas, Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | A clean and efficient method, generally providing high yields. sci-hub.st |

| Fe, Sn, or Zn metal in acidic medium (e.g., HCl) | Dissolving Metal Reduction | A classic and cost-effective method widely used in industrial applications. gneechem.com |

Reactions Involving the Aromatic Ring

The substitution pattern of this compound, featuring both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups, makes electrophilic aromatic substitution challenging. However, the ring is activated for nucleophilic aromatic substitution (SNAr).

The presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine atom makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org This allows for the displacement of the fluoride (B91410) ion, which is a good leaving group, by a variety of nucleophiles. This SNAr reaction is a powerful method for introducing new substituents onto the aromatic ring. libretexts.org For example, studies on the similar compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) show that the fluorine atom can be displaced by amine nucleophiles to form more complex derivatives. nih.gov

Potential nucleophiles for this transformation include:

Amines (primary or secondary)

Alkoxides (e.g., sodium methoxide)

Thiolates (e.g., sodium thiophenoxide)

This reactivity makes this compound a useful building block for synthesizing more complex molecules where the fluorine atom is replaced with another functional group. beilstein-journals.org

Formation of Organometallic Derivatives

The formation of organometallic compounds from aromatic amines is a well-established field. While specific mercuration reactions for this compound are not extensively detailed in the provided context, the general principles of aromatic mercuration can be applied. Oxymercuration is a common method for the functionalization of unsaturated systems, typically involving the addition of a mercury(II) salt to an alkene or alkyne. masterorganicchemistry.com Aromatic compounds can also undergo mercuration, although the conditions may vary.

The synthesis of organotellurium compounds from anilines is a known transformation. ekb.egekb.eg A common route involves the reaction of an aniline derivative with tellurium tetrachloride (TeCl4) or via a diaryl ditelluride intermediate. wikipedia.org For example, the reaction of anilines with TeCl4 can yield aryltellurium trichlorides. wikipedia.org Another method involves the reduction of a diaryl ditelluride, which can be prepared from the corresponding aniline. researchgate.net These organotellurium compounds are valuable intermediates in organic synthesis. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The reactive functional groups of this compound make it a useful building block for the synthesis of more complex heterocyclic structures.

Phthalimide (B116566) derivatives can be synthesized through the condensation reaction of a primary amine with phthalic anhydride (B1165640) or its derivatives. nih.govnih.gov In a related synthesis, 2-methyl-4-nitroaniline (B30703) is reacted with 4-fluorophthalic anhydride in refluxing glacial acetic acid to produce the corresponding N-substituted phthalimide. nih.gov This suggests that this compound could similarly be used to synthesize novel phthalimide derivatives, which are a class of compounds investigated for various biological activities. nih.gov

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers. mdpi.comnih.gov The synthesis of triazole derivatives often involves the diazotization of an aromatic amine, followed by a cyclization reaction. raco.catnih.gov The amino group of this compound can be converted to a diazonium salt, which can then serve as a precursor for triazole ring formation. gneechem.com For example, 4-nitroaniline (B120555) can undergo diazotization to form a diazonium salt, which is a versatile intermediate. wikipedia.org This reactive intermediate can then be coupled with various partners to construct the triazole ring system. mdpi.comraco.cat The resulting triazole derivatives incorporating the 5-fluoro-2-methyl-4-nitrophenyl moiety are of interest due to the broad spectrum of biological activities associated with triazole-containing compounds. nih.govresearchgate.net

Furan-2-carboxylate (B1237412) Derivatives

The synthesis of furan-2-carboxylate derivatives of this compound involves the formation of an amide bond between the aniline's amino group and the carboxyl group of a furan-2-carboxylic acid derivative. This transformation results in the formation of N-(5-fluoro-2-methyl-4-nitrophenyl)furan-2-carboxamide.

A general and effective method for this acylation is the reaction of this compound with furan-2-carbonyl chloride. This reaction is analogous to the synthesis of similar N-aryl furan-2-carboxamides. For instance, the synthesis of N-(2-nitrophenyl)furan-2-carboxamide was successfully achieved by reacting 2-nitroaniline (B44862) with furan-2-carbonyl chloride. nih.govresearchgate.net In a typical procedure, equimolar amounts of the aniline and the acyl chloride are dissolved in a suitable solvent, such as acetonitrile, and the mixture is heated to reflux for several hours to drive the reaction to completion. nih.govresearchgate.net This established procedure for a related nitroaniline provides a strong basis for its application in the synthesis of furan-2-carboxylate derivatives of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide linkage.

The resulting N-(5-fluoro-2-methyl-4-nitrophenyl)furan-2-carboxamide is a more complex molecule, incorporating both the substituted nitrophenyl and the furan (B31954) moieties. The structure of such derivatives can be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Below is a table summarizing the reactants and the expected product for the synthesis of a representative furan-2-carboxylate derivative.

| Reactant/Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| This compound | C₇H₇FN₂O₂ | 170.14 | Starting material (aniline) |

| Furan-2-carbonyl chloride | C₅H₃ClO₂ | 130.53 | Acylating agent |

| N-(5-fluoro-2-methyl-4-nitrophenyl)furan-2-carboxamide | C₁₂H₉FN₂O₄ | 264.21 | Product |

Advanced Applications in Material Science and Medicinal Chemistry

Role as a Key Intermediate in Complex Chemical Synthesis

5-Fluoro-2-methyl-4-nitroaniline serves as a critical starting material or key building block in multi-step synthetic pathways. The presence of three distinct functional groups—amino, nitro, and fluoro—on the benzene (B151609) ring allows for a wide range of chemical transformations. The amino group can be readily diazotized to create diazonium salts for coupling reactions or can be acylated. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This reactivity makes it an invaluable component in the construction of intricate molecular architectures. gneechem.com

Precursor for Pharmaceutical Compounds

The utility of this compound as a precursor in the pharmaceutical industry is a prime example of its importance in medicinal chemistry. Its structural framework is incorporated into various classes of therapeutic agents.

While direct synthesis of Mereletinib from this compound is not explicitly detailed in the provided search results, the analogous compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is highlighted as a key starting material for the synthesis of Osimertinib, another prominent EGFR tyrosine kinase inhibitor. google.com This underscores the significance of the fluoro-nitroaniline core structure in developing potent kinase inhibitors for cancer therapy. The synthesis of Osimertinib involves the nitration of a protected 4-fluoro-2-methoxyaniline, followed by deprotection to yield the key intermediate. google.com This process illustrates a likely synthetic strategy where a substituted aniline (B41778), such as this compound, would be a crucial precursor for similar complex drug molecules.

The core structure of this compound is relevant to the synthesis of novel anticonvulsant agents. Research into new antiepileptic drugs has explored a variety of chemical scaffolds. For instance, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov The synthesis of these compounds often involves the alkylation of amines with appropriate reagents. nih.gov While a direct synthetic link is not provided, the aniline moiety present in this compound is a common feature in many neurologically active compounds, suggesting its potential as a starting material for new anticonvulsant candidates. Studies on other anticonvulsants, such as 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, also highlight the importance of substituted aromatic rings in achieving desired pharmacological activity. japsonline.combibliomed.org

The development of new drugs to combat tuberculosis is a critical area of research, and nitro-containing compounds have shown significant promise. Nitroimidazoles and nitroimidazooxazines are classes of compounds with potent antimycobacterial activity. nih.gov The synthesis of these agents often involves the reaction of a nitroimidazole derivative with other chemical entities. While this compound is not directly mentioned as a precursor in the provided abstracts, its nitroaromatic structure is a key pharmacophore in other antimycobacterial agents. For example, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles have been synthesized and shown to be active against Mycobacterium tuberculosis. nih.gov The synthesis of these compounds starts from different materials, but the final products incorporate a substituted aromatic ring, indicating the relevance of structures like this compound in this therapeutic area.

Building Block for Agrochemicals

In the field of agrochemicals, derivatives of nitroanilines are utilized in the production of herbicides and insecticides. gneechem.com The biological activity of these compounds is often attributed to the nitro group, which can interfere with essential enzymatic processes in pests and weeds. The chlorine atom in the related compound, 5-chloro-2-methyl-4-nitroaniline (B81961), is noted to enhance stability. gneechem.com By analogy, the fluorine atom in this compound would also contribute to the molecule's properties, making it a valuable building block for developing new and effective crop protection agents.

Exploration in Advanced Materials

The unique combination of a nitro group (electron-withdrawing) and an amino group (electron-donating) on a fluorinated aromatic ring suggests that this compound could be a precursor or component in various advanced materials.

While direct studies on this compound as a polymer stabilizer are not prevalent in the reviewed literature, the broader class of aromatic amines and their derivatives are known to function as antioxidants and stabilizers for polymers. These additives, particularly aminic antioxidants, function by trapping radicals produced during oxidative processes, thereby mitigating the degradation of the polymer chain. bldpharm.com

Nitroaniline compounds are fundamental intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals. gneechem.com For instance, related compounds like 5-chloro-2-methyl-4-nitroaniline are used to create azo dyes for textiles and inks. researchgate.net The manufacturing and application of these products often involve polymers, suggesting a potential, albeit indirect, role for such aniline derivatives in polymer science. However, specific data detailing the efficacy of this compound as a polymer additive remains an area for future research.

Nitroaromatic compounds are a cornerstone of energetic materials, as the nitro group can act as an internal oxidant, rapidly releasing energy upon detonation. researchgate.net Furthermore, the introduction of fluorine into energetic materials is a subject of significant research. Fluorination can enhance detonation properties, such as density and detonation velocity, due to the high energy released from the formation of hydrogen fluoride (B91410) (HF) during decomposition. psu.edunih.gov Fluorinated polymers are also explored as energetic binders due to their high density, chemical stability, and broad operating temperatures. mdpi.com

Theoretical studies and experimental synthesis of other fluorinated nitrotoluenes and nitroanilines have demonstrated their potential as melt-castable explosives and energetic plasticizers. psu.edunih.gov The presence of both a nitro group and a fluorine atom in this compound suggests it could theoretically contribute to the energetic properties of formulations for propellants or pyrotechnics. Its specific performance, stability, and sensitivity would require direct experimental evaluation.

Electrospinning is a versatile technique used to produce nanofibers with high surface area and porosity from a wide variety of materials, including polymers, ceramics, and composites. nih.govyoutube.com This method uses a high-voltage electric field to draw a solution or melt into a fine jet, which solidifies into a fiber as the solvent evaporates. researchgate.netchemicalbook.com

While there is no specific research available on the electrospinning of this compound, a closely related compound, 2-Methyl-4-nitroaniline (B30703), has been successfully used to prepare in-plane aligned nanofibers through this technique. nih.gov This indicates that the molecular structure of such nitroanilines is compatible with the electrospinning process. Preparing this compound in nanofiber form could be explored for applications in filtration, protective clothing, or as a scaffold in biomedical applications, leveraging the high surface area of the nanostructure. chemicalbook.com

Biological Activity and Pharmacological Relevance

The incorporation of fluorine and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.

The presence of fluorine atoms and nitro groups in a molecule can significantly influence its antimicrobial activity. nih.gov Studies on various classes of compounds have shown that such substitutions can lead to potent antibacterial agents. For example, research on pyrazole (B372694) derivatives demonstrated that compounds with fluoro and nitro substitutions on an aniline moiety exhibited moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL. researchgate.net Another study on fluoroquinolone derivatives found that the presence of an 8-nitro group facilitated the synthesis and that the resulting aniline derivatives showed good activity against S. aureus, with MIC values in the 2-5 μg/mL range. researchgate.netmdpi.com

Although this compound has not been directly tested in these studies, the findings for structurally related fluoro-nitro compounds suggest that it could be a candidate for antimicrobial screening. The specific combination of its functional groups warrants investigation into its potential efficacy against various bacterial and fungal strains.

Fluorinated compounds have a long history in cancer therapy, with 5-Fluorouracil being a prominent example of a fluorinated antimetabolite drug used to treat a variety of cancers, including breast cancer. eijppr.comnih.gov The cytotoxicity of such agents is often a key area of investigation.

Direct cytotoxicity data for this compound on breast cancer cell lines like MCF-7 is not available in the reviewed literature. However, studies on structurally related molecules provide some context. For instance, a compound named Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which also contains a fluorinated phenyl ring, was shown to be highly toxic to MCF-7 cells with an IC₅₀ value of 0.73 ± 0.0 μM. nih.gov This suggests that the fluorinated phenyl moiety can be a key pharmacophore for anticancer activity. Other studies have investigated the cytotoxic effects of various novel compounds on MCF-7 cells, establishing a basis for how different functional groups can induce cell death. researchgate.net

Given the known role of fluorination in potent anticancer agents and the cytotoxic potential of related structures, this compound could be considered a molecule of interest for future cytotoxicity screening against cancer cell lines.

Antioxidant Activity

The antioxidant potential of a chemical compound is its ability to inhibit the oxidation of other molecules. This is often achieved by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. The molecular structure of an aniline derivative, including the nature and position of its substituents, plays a significant role in determining its antioxidant capacity. researchgate.net While direct and extensive studies on the antioxidant properties of this compound are not prominently detailed in current literature, its structural components—a substituted aniline core—provide a basis for assessing its potential activity.

Nitroanilines, as a class, are recognized as important intermediates in the synthesis of various chemicals, including antioxidants. chempanda.comwikipedia.org The antioxidant activity of aniline compounds is often attributed to the hydrogen-donating ability of the amino (-NH2) group. The presence of other substituents on the aromatic ring can modulate this activity. Electron-donating groups generally enhance antioxidant capacity, while electron-withdrawing groups can have the opposite effect.

In the case of this compound, the ring is substituted with a methyl group (-CH3), a fluorine atom (-F), and a nitro group (-NO2).

Methyl Group (-CH3): This is an electron-donating group, which is generally expected to increase the electron density on the aniline ring and enhance its antioxidant activity.

Nitro Group (-NO2): This is a strong electron-withdrawing group, which tends to decrease the antioxidant potential of the amino group.

Given the presence of both electron-donating (methyl) and strong electron-withdrawing (nitro) groups, the antioxidant activity of this compound would be a result of the interplay of these opposing electronic effects. Further empirical studies employing standardized antioxidant assays would be necessary to quantify its specific radical scavenging capacity.

Table 1: Influence of Substituent Groups on the Potential Antioxidant Activity of Aniline Derivatives

| Substituent Group | Electronic Effect | General Impact on Antioxidant Activity of Aniline |

| Amino (-NH2) | Electron-donating | Primary source of antioxidant (H-donating) activity |

| Methyl (-CH3) | Electron-donating | Tends to enhance antioxidant activity |

| Nitro (-NO2) | Electron-withdrawing | Tends to decrease antioxidant activity |

| Fluoro (-F) | Electron-withdrawing (inductive) | Generally decreases activity, but the overall effect can be complex |

This table provides a generalized overview based on established chemical principles. The actual activity of a multi-substituted compound like this compound depends on the cumulative and interactive effects of all its substituents.

Enzyme Inhibition Studies

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Fluorinated compounds are of significant interest in the design of enzyme inhibitors. nih.govnih.gov this compound serves as a valuable starting material and intermediate in the synthesis of various heterocyclic structures designed as potent and selective enzyme inhibitors.

The primary role of this compound in this context is as a chemical building block. Its structure provides a fluorinated and nitrated aniline scaffold that can be elaborated through further chemical reactions to produce more complex molecules with therapeutic potential. These molecules are then tested for their ability to inhibit specific enzymes involved in disease pathways.

Key research findings indicate that this compound is a precursor for several classes of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

G Protein-Coupled Receptor Kinase (GRK) Inhibitors: Research focused on developing inhibitors for GRKs, which are implicated in cardiovascular diseases and other signaling pathway disorders, has utilized this compound as a starting material for creating novel inhibitor scaffolds. umich.edu

Protein Kinase Inhibitors: Patents have been filed for benzimidazole (B57391) derivatives designed as selective protein kinase inhibitors, which list this compound as a chemical compound used in their synthesis. google.com These inhibitors target enzymes like proto-oncogene c-Kit, which is involved in certain types of cancer.

Indazole-based Enzyme Inhibitors: The compound is used to synthesize 6-Fluoro-5-nitro-1H-indazole. ambeed.com Indazole derivatives are a well-known class of compounds investigated for a wide range of enzyme inhibitory activities, including for cyclooxygenase (COX) and other enzymes. ambeed.com

The strategic placement of the fluorine atom in the final inhibitor molecule, which originates from the this compound precursor, can lead to enhanced binding interactions with the target enzyme, often resulting in improved potency and selectivity. nih.gov

Table 2: Examples of Enzyme Inhibitors Synthesized Using this compound

| Precursor Compound | Resulting Compound Class | Target Enzyme Class (Example) | Therapeutic Area |

| This compound | Novel Kinase Inhibitors | G Protein-Coupled Receptor Kinases (GRKs) | Cardiovascular Disease |

| This compound | Benzimidazole Derivatives | Protein Kinases (e.g., c-Kit) | Oncology |

| This compound | 6-Fluoro-5-nitro-1H-indazole | Various (e.g., COX) | Anti-inflammatory |

Environmental Fate and Toxicological Research

Environmental Degradation Pathways and Metabolites

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. plos.org Common pathways include:

Nitro Reduction: The most frequent initial step involves the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This process is often slow and can lead to the formation of reactive intermediates. plos.org

Oxidative Degradation: Under aerobic conditions, bacteria may initiate degradation by oxidizing the methyl group to form 4-nitrobenzoate (B1230335) analogues. nih.gov Another aerobic pathway involves dioxygenase enzymes that can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov For instance, the degradation of N-methyl-4-nitroaniline is initiated by the removal of the methyl group, followed by further breakdown. plos.org Similarly, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. proceeds through oxidative hydroxylation to form intermediates like 4-amino-3-chlorophenol. nih.gov

The fluorine atom on the ring of 5-Fluoro-2-methyl-4-nitroaniline is expected to increase its recalcitrance, as carbon-fluorine bonds are highly stable and resistant to cleavage. Studies on other fluoroanilines have shown that microbial degradation is possible but can be inhibited by the presence and position of the fluorine substituent.

Ecotoxicological Impact and Risk Assessment

Direct ecotoxicological data for this compound is scarce. However, nitroanilines as a class are known to be toxic to aquatic organisms. thermofisher.comtcichemicals.com The structural analogue 2-methyl-4-nitroaniline (B30703) is classified as toxic to aquatic life with long-lasting effects. tcichemicals.com Another analogue, 4-nitroaniline (B120555), is also considered harmful to aquatic life. westliberty.edu Given these precedents, it is reasonable to presume that this compound poses a risk to aquatic ecosystems.

Risk assessment for such compounds involves evaluating their potential for environmental release, persistence, and bioaccumulation. The low water solubility reported for similar compounds like 2-methyl-5-nitroaniline (B49896) suggests it is not likely to be mobile in the environment. fishersci.com However, its persistence, potentially enhanced by the fluorine atom, means that even small releases could lead to long-term contamination. Without specific experimental data (e.g., LC50 values for fish, daphnia, or algae), a definitive risk assessment for this compound cannot be completed.

Advanced Toxicological Profiling in Mammalian Models

The toxicological profile of this compound is primarily understood through hazard classifications and analogue data.

No specific genotoxicity or mutagenicity studies for this compound were found. However, research on related nitroanilines consistently indicates a potential for mutagenic activity.

The analogue 2-methyl-5-nitroaniline has shown positive results in reverse-mutation assays using Salmonella typhimurium and Escherichia coli. ornl.gov

4-Nitroaniline induces mutations in bacteria, and this effect is enhanced when nitroreductase activity is facilitated. uzh.ch

A study on various substituted anilines found that 2-methyl-4-fluoroaniline was weakly mutagenic in Salmonella typhimurium. nih.gov

Other substituted nitroanilines, such as 2-cyano-4-nitroaniline, have been shown to be potent frameshift mutagens in the Ames test, with their activity mediated by bacterial nitroreductase and N-acetyltransferase enzymes. nih.gov

This body of evidence strongly suggests that this compound is likely to be mutagenic, a characteristic common to many nitroaromatic compounds. nih.gov

According to GHS classification data, this compound (listed under its synonym 4-Fluoro-2-methyl-5-nitroaniline) is a known irritant. nih.gov No specific laboratory studies on hypersensitivity (skin sensitization) were identified.

Table 1: GHS Hazard Classification for Irritation

| Hazard Statement | Classification | Source |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | nih.gov |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | nih.gov |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | nih.gov |

First aid protocols for related compounds consistently recommend immediately flushing eyes with water for at least 15 minutes and washing affected skin thoroughly with soap and water. thermofisher.com

The compound is classified as harmful through multiple routes of exposure. nih.gov Long-term or repeated exposure to related compounds may cause organ damage. thermofisher.comwestliberty.edu

Table 2: GHS Hazard Classification for Acute and Systemic Toxicity

| Hazard Statement | Classification | Source |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | nih.gov |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | nih.gov |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | nih.gov |

While specific organ toxicity studies on this compound are lacking, research on analogues provides insight:

Respiratory System: The classification "May cause respiratory irritation" indicates a direct effect on the respiratory tract upon inhalation. nih.gov Handling procedures for all related nitroanilines mandate the use of respiratory protection and adequate ventilation to avoid inhaling dust. thermofisher.comwestliberty.edufishersci.com

Liver: Long-term exposure to p-Nitroaniline may lead to liver damage. amherst.edu A recent 2024 study on 2-methyl-4-nitroaniline demonstrated that it causes liver function abnormalities, histopathological changes, and an inflammatory response in Wistar rats after a 90-day exposure period. nih.gov

Blood: A critical effect of many aromatic amines, including 4-nitroaniline, is the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood. uzh.chamherst.edu This can lead to symptoms like headache and paleness. amherst.edu

Safety Measures and Handling Protocols for Research Environments

Given its hazardous properties, strict safety protocols are essential when handling this compound in a research setting. The following measures are derived from safety data sheets for closely related nitroaniline compounds. thermofisher.comwestliberty.edufishersci.comamherst.educarlroth.com